

Application Note: Quantitative Analysis of Etofylline in Tissue by LC-MS/MS

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Compound of Interest

Compound Name: Etofylline

Cat. No.: B1671713

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Etofylline is a xanthine derivative used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Structurally, it is a derivative of theophylline with a hydroxyethyl group at the N7 position, which increases its solubility.[2] The quantification of **Etofylline** in tissue samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling researchers to understand its distribution, target engagement, and efficacy. This document provides a detailed protocol for the extraction and quantification of **Etofylline** in tissue using a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Physicochemical Properties

A summary of the key physicochemical properties of **Etofylline** is presented in Table 1. Understanding these properties is essential for developing an effective analytical method.

Property	Value	Reference
Chemical Formula	C ₉ H ₁₂ N ₄ O ₃	[3]
Molecular Weight	224.22 g/mol	[2][3][4]
CAS Number	519-37-9	[3]
Appearance	White crystalline powder	[1]
logP (Octanol/Water)	-0.56	[2]

Experimental Protocol

1. Materials and Reagents

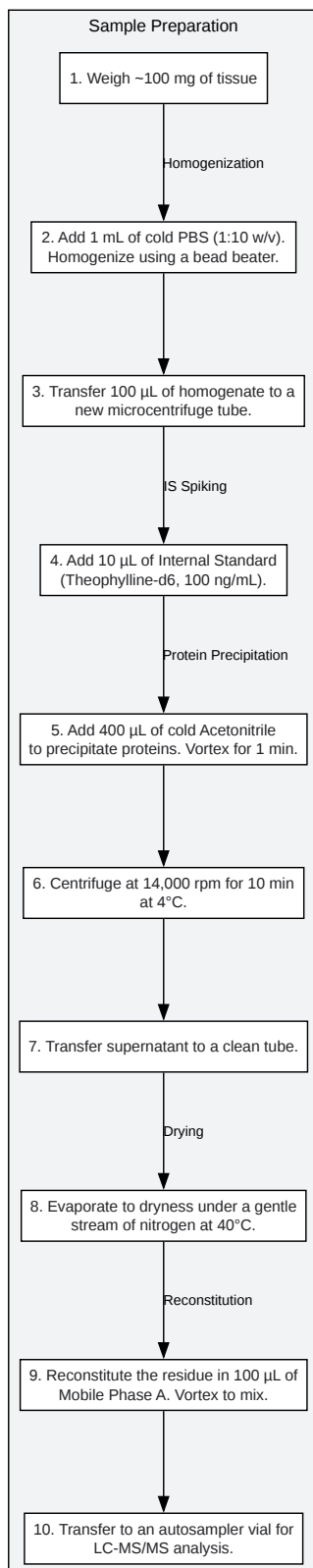
- Standards: **Etofylline** analytical standard, Theophylline-d6 (Internal Standard, IS).
- Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade); Formic acid (FA), Ethyl Acetate.
- Reagents: Phosphate-buffered saline (PBS, pH 7.4).
- Tissue: Blank control tissue (e.g., rat liver, lung) for matrix-matched calibration standards and quality controls (QCs).
- Equipment: Analytical balance, tissue homogenizer (e.g., bead beater, sonicator), centrifuge, nitrogen evaporator, vortex mixer, LC-MS/MS system.

2. Standard Solutions Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve **Etofylline** and Theophylline-d6 (IS) in methanol to prepare individual stock solutions.
- Working Solutions: Prepare serial dilutions of the **Etofylline** stock solution with 50:50 (v/v) Methanol:Water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
- IS Working Solution (100 ng/mL): Dilute the Theophylline-d6 stock solution with methanol.

3. Sample Preparation: Tissue Homogenization and Extraction

The following workflow outlines the procedure for preparing tissue samples for analysis.



[Click to download full resolution via product page](#)**Caption:** Workflow for **Etofylline** Quantification in Tissue.

4. LC-MS/MS Method

4.1. Liquid Chromatography (LC) Conditions

The chromatographic separation is performed using a reversed-phase C18 column.

Parameter	Condition
Column	C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C

LC Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	98	2
0.5	98	2
3.0	20	80
3.5	20	80
3.6	98	2
5.0	98	2

4.2. Mass Spectrometry (MS/MS) Conditions

The analysis is conducted using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow (Desolvation)	800 L/hr
Gas Flow (Cone)	50 L/hr

Optimized MRM Transitions

The precursor ion for **Etofylline** corresponds to its protonated molecule $[M+H]^+$. Product ions are generated through collision-induced dissociation (CID). A common fragmentation for N-substituted xanthines is the loss of the side chain.^[5]

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
Etofylline	225.1	181.1	100	30	20
Etofylline (Confirming)	225.1	124.1	100	30	25
Theophylline-d6 (IS)	187.1	124.1	100	25	22

Method Validation Summary

The method should be validated according to standard bioanalytical guidelines. The following table summarizes typical performance characteristics.

Parameter	Result
Linearity Range	1 - 1000 ng/g of tissue
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/g
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Accuracy (%RE)	Within $\pm 15\%$
Matrix Effect	Minimal, compensated by IS
Recovery	Consistent and reproducible (>80%)

Data Analysis

Quantification is based on the ratio of the peak area of the **Etofylline** analyte to the peak area of the internal standard (IS). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards in the matrix. The concentration of **Etofylline** in the tissue samples is then determined from this curve using linear regression.

Conclusion

This application note describes a robust and sensitive LC-MS/MS method for the quantification of **Etofylline** in tissue. The detailed protocol for sample preparation, including tissue homogenization and protein precipitation, combined with optimized LC and MS/MS parameters, allows for accurate and reliable measurement. This method is suitable for supporting preclinical research and drug development studies involving **Etofylline**.

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